3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2/c22-16-6-5-15(11-17(16)23)21(28)25-18-4-2-1-3-14(18)12-19-26-20(27-29-19)13-7-9-24-10-8-13/h1-11H,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPGHNXASYGBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the oxadiazole ring.
Attachment of the difluorophenyl group: This can be done via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the benzamide core: The final step involves the amidation reaction where the difluorophenyl group is coupled with an amine derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorinated aromatic ring and the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Neuropharmacological Applications
Recent studies highlight the compound's potential as a neuroprotective agent. The design of similar oxadiazole derivatives has shown promise in inhibiting glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives based on the oxadiazole structure have demonstrated dual inhibitory effects on GSK-3β and anti-neuroinflammatory properties, suggesting that compounds with similar scaffolds could offer therapeutic benefits for cognitive impairments associated with neurodegenerative disorders .
Case Study:
A study evaluated a series of oxadiazole derivatives for their ability to inhibit GSK-3β and reduce neuroinflammation. One compound exhibited an IC50 value of 0.19 μM for GSK-3β inhibition and significantly improved cognitive function in scopolamine-induced mouse models. This indicates that compounds structurally related to 3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide could be explored further for similar neuroprotective effects .
Inhibition of Tumor Growth
The compound's structural features may also lend themselves to applications in oncology. Compounds containing oxadiazole moieties have been investigated for their ability to inhibit tumor growth by targeting various cancer pathways.
Case Study:
In a recent investigation into the anti-cancer properties of oxadiazole derivatives, several compounds were synthesized and tested for their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives exhibited significant anti-proliferative activity, suggesting that 3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide could be a candidate for further development as an anti-cancer agent .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Implications
- Structural Advantages: The 3,4-difluoro and oxadiazole-pyridinyl groups may enhance target selectivity over non-fluorinated analogs.
- Gaps in Data : Melting points, solubility, and in vitro activity data for the target compound remain uncharacterized, necessitating further studies.
- Synthetic Recommendations : Adopt microwave-assisted synthesis to optimize oxadiazole formation, as demonstrated for related compounds in .
Biological Activity
3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide is a compound with the potential for various biological activities. Its unique structure, characterized by the presence of a difluorobenzamide and an oxadiazole ring, suggests promising pharmacological properties.
- Molecular Formula : C21H14F2N4O2
- Molecular Weight : 392.4 g/mol
- CAS Number : 1797959-82-0
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines. In particular:
- Cytotoxicity : The compound demonstrated cytotoxic effects in vitro against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for related oxadiazole compounds have been reported in the range of 0.12 to 2.78 µM against MCF-7 cells .
- Mechanism of Action : Studies suggest that these compounds induce apoptosis through the activation of p53 and caspase pathways. This mechanism highlights the potential for developing effective anticancer therapies based on this compound .
Antidiabetic and Anti-inflammatory Properties
The biological evaluation of similar oxadiazole derivatives has also revealed potential anti-inflammatory and antidiabetic activities:
- Antidiabetic Activity : Some derivatives have been screened for their ability to lower blood glucose levels in diabetic models, showing effectiveness comparable to standard treatments .
- Anti-inflammatory Activity : Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide can be attributed to its structural components:
| Structural Component | Importance |
|---|---|
| Oxadiazole Ring | Enhances anticancer activity |
| Pyridine Moiety | Contributes to receptor binding affinity |
| Difluorobenzamide | Increases lipophilicity and bioavailability |
Case Studies
- In Vitro Studies : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the oxadiazole ring significantly influenced cytotoxicity levels and selectivity towards cancer cells .
- In Vivo Models : Animal studies assessing the antidiabetic effects of similar compounds showed a reduction in blood glucose levels and improvement in insulin sensitivity, supporting their therapeutic potential in diabetes management .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine and oxadiazole moieties. Key steps include:
Pyridine Derivative Preparation : Introduce the trifluoromethyl group via nucleophilic substitution under anhydrous conditions .
Oxadiazole Ring Formation : Cyclize the precursor using carbodiimide coupling agents (e.g., DCC) at 60–80°C.
Benzamide Coupling : React the intermediate with 3,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine).
- Purity Optimization : Use preparative HPLC (C18 column, acetonitrile/water gradient) and confirm purity via NMR (e.g., absence of residual solvent peaks at δ 1.0–1.5 ppm) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine environments (e.g., δ -110 to -120 ppm for difluorophenyl groups) .
- X-ray Crystallography : Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve challenges like twinning or disorder in the oxadiazole ring .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~450.1 g/mol) .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to screen against enzymes like acetyl-CoA carboxylase (ACCase), given structural similarity to trifluoromethylpyridine-containing herbicides .
- Enzyme Assays : Test inhibition of bacterial acetyltransferases (e.g., AcpS-PPTase) via spectrophotometric monitoring of CoA release at 412 nm .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Hypothesis Testing : If in silico models predict strong binding but bioassays show weak activity, assess compound solubility (via shake-flask method) or membrane permeability (Caco-2 cell assay) .
- Dynamic Simulations : Run molecular dynamics (GROMACS) to evaluate binding stability over 100 ns; RMSD >3 Å suggests poor target engagement .
Q. What experimental designs are suitable for probing multi-target interactions (e.g., dual enzyme inhibition)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics for two enzymes (e.g., ACCase and FabH) simultaneously. A ΔG < -30 kJ/mol indicates strong inhibition .
- Kinetic Analysis : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition modes .
Q. How to address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
